molecular formula C9H11ClN2O B2901722 2-amino-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1039843-69-0

2-amino-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2901722
CAS No.: 1039843-69-0
M. Wt: 198.65
InChI Key: VRRJHKKJIKUOGS-UHFFFAOYSA-N
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Description

2-Amino-N-(2-chloro-4-methylphenyl)acetamide (molecular formula: C₉H₁₁ClN₂O) is an acetamide derivative featuring an amino group (-NH₂) attached to the α-carbon of the acetamide backbone and a 2-chloro-4-methylphenyl substituent on the nitrogen atom. Its structural characteristics include:

  • SMILES: CC1=CC(=C(C=C1)NC(=O)CN)Cl
  • InChIKey: VRRJHKKJIKUOGS-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 140.7 Ų ([M+H]⁺) to 152.7 Ų ([M+Na]⁺) .

Properties

IUPAC Name

2-amino-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRJHKKJIKUOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chloro-4-methylphenyl)acetamide typically involves the reaction of 2-chloro-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-amino-N-(2-chloro-4-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Acetamide Backbone

Azido vs. Amino Substitutions
  • 2-Azido-N-(4-methylphenyl)acetamide: Replaces the amino group with an azido (-N₃) moiety. This substitution alters electronic properties and reactivity, making it suitable for click chemistry applications. Synthesized via similar N-arylation methods .
  • 2-Chloro-N-alkyl/aryl Acetamides: Chloro-substituted derivatives (e.g., 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide) exhibit antimicrobial activity, highlighting the role of halogen atoms in bioactivity .
Aromatic Ring Modifications
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : Incorporates a naphthyl group, increasing hydrophobicity. The dihedral angle (60.5°) between aromatic rings influences crystal packing and hydrogen bonding (N–H···O) .

Crystallographic and Computational Insights

  • Crystal Packing : Hydrogen bonding (N–H···O) stabilizes structures in compounds like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide .
  • Computational Predictions : CCS values for the target compound were calculated using advanced algorithms, aiding in mass spectrometry applications .

Key Findings and Implications

Substituent Impact: Halogen atoms (Cl, F) enhance antimicrobial activity, while amino/azido groups influence reactivity and coordination .

Structural Complexity : Heterocyclic additions (e.g., triazole, thiazole) improve bioactivity but complicate synthesis .

Biological Activity

2-Amino-N-(2-chloro-4-methylphenyl)acetamide, also known as 2-amino-4-methyl-2-chlorobenzamide, is a compound with potential biological significance due to its structural features, including an amino group and a chloro-substituted aromatic ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H11ClN2O
  • Molecular Weight : Approximately 235.11 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the amino and chloro groups. These properties may influence its biological interactions and therapeutic potential.

Antimicrobial Activity

A study screened several N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The results indicated that compounds with similar structural features to this compound showed effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The study emphasized that structural modifications influenced the compounds' efficacy against different pathogens .

Compound NameCAS NumberAntimicrobial Activity
2-Amino-N-(4-methylphenyl)acetamide1221722-96-8Effective against S. aureus
2-Chloro-N-(4-methylphenyl)acetamide1221723-00-0Moderate activity against E. coli
2-Amino-N-(3-chloro-4-methylphenyl)acetamide1221723-01-1Potential analog with varied activity

Anti-inflammatory Potential

Research has indicated that compounds similar to this compound may inhibit enzymes involved in inflammatory pathways. Although specific studies on this compound are scarce, related compounds have demonstrated anti-inflammatory effects through various mechanisms, including enzyme inhibition .

Case Studies and Research Findings

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